An In-depth Technical Guide to Fmoc-3-iodo-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis and Radiopharmaceutical Development
An In-depth Technical Guide to Fmoc-3-iodo-D-phenylalanine: A Cornerstone for Advanced Peptide Synthesis and Radiopharmaceutical Development
Prepared by a Senior Application Scientist
Executive Summary
Fmoc-3-iodo-D-phenylalanine is a specialized amino acid derivative that has become an invaluable tool for researchers and scientists in the fields of peptide chemistry, drug discovery, and molecular imaging. Its unique trifecta of structural features—the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, the unnatural D-enantiomeric configuration, and the strategically positioned iodine atom—provides a versatile platform for synthesizing peptides with enhanced stability, novel functionalities, and capabilities for radio-tagging. This guide offers a comprehensive overview of its properties, synthesis, applications, and the technical considerations essential for its effective use in the laboratory.
Introduction: The Strategic Advantage of a Tri-functional Building Block
In the landscape of peptide science, the ability to introduce specific modifications into a peptide sequence is paramount for modulating its biological activity, stability, and pharmacokinetic profile. Fmoc-3-iodo-D-phenylalanine emerges as a superior building block due to the distinct contributions of its core components:
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The Fmoc Protecting Group: As the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), the Fmoc group provides robust protection for the alpha-amino group.[1][2] Its key advantage is its lability to mild basic conditions (e.g., piperidine), which allows for sequential deprotection and amino acid coupling without degrading acid-sensitive linkers or side-chain protecting groups, a strategy known as orthogonal protection.[2][3]
-
The D-Configuration: Peptides constructed from natural L-amino acids are often susceptible to rapid degradation by endogenous proteases. The incorporation of unnatural D-amino acids, such as D-phenylalanine, introduces a profound steric hindrance that renders the adjacent peptide bonds resistant to enzymatic cleavage. This significantly enhances the in-vivo half-life and bioavailability of peptide-based therapeutics.
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The Iodine Atom: The iodine atom at the meta-position of the phenyl ring is the most distinguishing feature. It serves multiple, critical roles:
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A Handle for Radiolabeling: It provides a direct site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), crucial for developing diagnostic imaging agents (SPECT, PET) and targeted radiotherapeutics.[1][4]
-
A Steric and Hydrophobic Probe: As a large, lipophilic atom, iodine can be used to probe steric tolerance within receptor binding pockets and enhance hydrophobic interactions, potentially increasing binding affinity and potency.
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A Precursor for Cross-Coupling: The carbon-iodine bond can participate in various palladium-catalyzed cross-coupling reactions, allowing for further post-synthetic modification of the peptide on the solid support or in solution.
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This combination of features makes Fmoc-3-iodo-D-phenylalanine a highly sought-after reagent for developing next-generation peptide drugs, diagnostic agents, and research tools.[1][4]
Physicochemical and Handling Data
Precise knowledge of a reagent's properties is fundamental to its successful application. The key data for Fmoc-3-iodo-D-phenylalanine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 478183-67-4 | [1][5][6][7][8][9] |
| Molecular Formula | C₂₄H₂₀INO₄ | [1][5][7][8][9] |
| Molecular Weight | 513.32 g/mol (also reported as 513.4 g/mol ) | [1][5][7][9] |
| Appearance | Off-white powder/solid | [1][4][7] |
| Purity | ≥95-98% (typically by HPLC) | [1][7][8][9] |
| Melting Point | 147-152 °C | [1][10] |
| Optical Rotation | [a]D25 = +19 ± 2º (c=1 in DMF) | [1] |
| Synonyms | Fmoc-D-Phe(3-I)-OH, FMOC-M-IODO-D-PHE-OH | [1][6][11] |
| Storage Conditions | Store at 0-8 °C, keep dry and tightly sealed. | [1][10] |
Safety and Handling
As a laboratory chemical, Fmoc-3-iodo-D-phenylalanine requires careful handling to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][12]
-
Inhalation/Contact: Avoid inhaling dust or allowing the compound to contact skin and eyes.[5][13] In case of contact, wash the affected area thoroughly with water.[11]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, especially when dealing with fine powders, to minimize exposure.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.[5]
Core Applications in Research and Development
The utility of Fmoc-3-iodo-D-phenylalanine spans from fundamental peptide chemistry to advanced clinical applications.
Solid-Phase Peptide Synthesis (SPPS)
The primary application is as a building block in Fmoc-based SPPS.[1] The workflow for its incorporation is a self-validating system of repeated, high-yield chemical cycles. The causality behind this process is the orthogonal nature of the protecting groups, ensuring that only the desired reaction occurs at each step.
A detailed, step-by-step methodology is outlined below, followed by a visual diagram of the process.
Caption: Workflow for SPPS incorporation.
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Resin Swelling: The peptide-resin from the previous cycle is washed and swollen in dimethylformamide (DMF).
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Fmoc Deprotection: The N-terminal Fmoc group on the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is critical as it liberates the free amine required for the next coupling reaction.
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Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.
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Activation: In a separate vessel, Fmoc-3-iodo-D-phenylalanine (typically 3-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM). This activation step converts the carboxylic acid into a highly reactive ester, primed for aminolysis.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours to ensure the formation of the new peptide bond. A colorimetric test (e.g., Kaiser test) can be performed to confirm the complete consumption of free amines.
-
Washing: The resin is again washed extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide chain, now N-terminally protected with the Fmoc group of the newly added iodophenylalanine.
-
Repetition: This cycle is repeated for each subsequent amino acid in the desired sequence.
Radiopharmaceutical Development
The presence of iodine makes this amino acid derivative a prime candidate for radiolabeling.[1][4] Peptides containing this residue can be readily labeled with radioactive iodine isotopes for use in:
-
Diagnostic Imaging: Using gamma-emitters like ¹²³I for Single Photon Emission Computed Tomography (SPECT).
-
Preclinical Research: Using ¹²⁵I for in-vitro assays (e.g., autoradiography, RIA) and in-vivo biodistribution studies.
-
Targeted Radionuclide Therapy: Using beta-emitters like ¹³¹I to deliver a cytotoxic radiation dose specifically to tumor cells that express the target receptor for the peptide.
Drug Design and Medicinal Chemistry
The introduction of 3-iodo-D-phenylalanine can profoundly influence a peptide's pharmacological properties.[14] The fluorine atom in analogous compounds like Fmoc-D-3-F-Phenylalanine is known to enhance metabolic stability and binding affinity; the larger iodine atom can be expected to have an even more pronounced steric and hydrophobic effect, which can be strategically exploited in drug design.[14][15] This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing peptide leads.[1]
Conclusion: A Versatile and Enabling Reagent
Fmoc-3-iodo-D-phenylalanine is more than a simple amino acid derivative; it is a sophisticated chemical tool that empowers researchers to push the boundaries of peptide science. Its well-defined physicochemical properties, combined with its strategic utility in enhancing proteolytic stability, enabling radiolabeling, and modulating pharmacological activity, secure its role as a critical component in the development of advanced therapeutics and diagnostic agents. The robust and validated protocols for its use in SPPS ensure its reliable incorporation, providing a solid foundation for innovation in academic and industrial laboratories alike.
References
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ChemBK. (2024). fmoc-d-3-iodophenylalanine - Introduction. Retrieved from [Link]
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BIOFOUNT. (n.d.). Fmoc-3-iodo-d-phenylalanine. Retrieved from [Link]
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ChemUniverse. (n.d.). FMOC-3-IODO-D-PHENYLALANINE [P94764]. Retrieved from [Link]
- Safety Data Sheet. (n.d.). N-Fmoc-3-methyl-D-phenylalanine.
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Oakwood Chemical. (n.d.). Fmoc-3-iodo-d-phenylalanine, min 95%. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]
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Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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National Institutes of Health (NIH). (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Peptide Synthesis Efficiency with Fmoc-D-3-F-Phenylalanine. Retrieved from [Link]
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